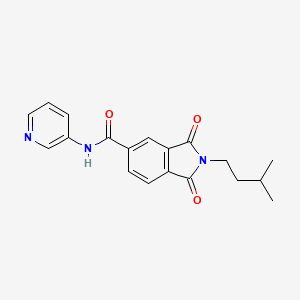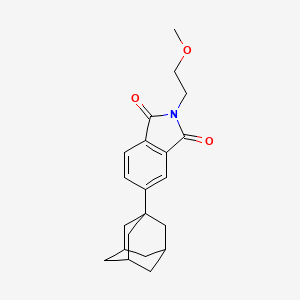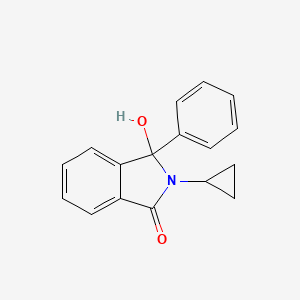![molecular formula C20H19ClN2O4S B4186878 4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-furylmethyl)benzamide](/img/structure/B4186878.png)
4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-furylmethyl)benzamide
説明
4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-furylmethyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as C646 and has been found to have various biochemical and physiological effects. In
作用機序
C646 inhibits the activity of p300/CBP by binding to the catalytic domain of the enzyme. This binding prevents the acetylation of histones, which can affect gene expression. Inhibition of p300/CBP activity has been found to have various effects on cellular processes, including cell cycle progression, apoptosis, and differentiation.
Biochemical and Physiological Effects:
C646 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. C646 has also been found to reduce inflammation in animal models of inflammatory diseases. In addition, C646 has been found to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using C646 in lab experiments is its specificity for p300/CBP. This specificity allows researchers to study the role of p300/CBP in various biological processes without affecting other histone acetyltransferases. However, one limitation of using C646 is its potential toxicity. High concentrations of C646 have been found to be toxic to cells, which can affect the interpretation of experimental results.
将来の方向性
There are various future directions for the study of C646. One direction is the development of more specific inhibitors of p300/CBP. These inhibitors could be used to study the role of p300/CBP in specific biological processes. Another direction is the study of the effects of C646 on other histone modifications. This could provide insight into the role of histone modifications in cellular processes. Finally, the use of C646 in combination with other drugs could be explored as a potential treatment for various diseases.
科学的研究の応用
C646 has been extensively studied for its potential use in scientific research. It has been found to inhibit the activity of the histone acetyltransferase p300/CBP. This inhibition leads to a decrease in the acetylation of histones, which can affect gene expression. C646 has been used to study the role of p300/CBP in various biological processes, including cancer, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c1-13-5-8-18(14(2)10-13)23-28(25,26)19-11-15(6-7-17(19)21)20(24)22-12-16-4-3-9-27-16/h3-11,23H,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOQTHASXXJRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]-N-(furan-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-fluorophenyl)-3-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4186799.png)
![N-[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4186823.png)



![methyl 2-({[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4186838.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-2-pyridinamine](/img/structure/B4186845.png)
![4-methyl-N-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzamide](/img/structure/B4186857.png)

![2-[(4-bromobenzyl)thio]-N-(3-ethoxypropyl)acetamide](/img/structure/B4186868.png)
![5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline](/img/structure/B4186875.png)

![N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B4186888.png)
![ethyl [4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]carbamate](/img/structure/B4186890.png)